molecular formula C13H16O3 B13992108 Methyl 4-isobutyryl-3-methylbenzoate

Methyl 4-isobutyryl-3-methylbenzoate

Cat. No.: B13992108
M. Wt: 220.26 g/mol
InChI Key: FZDMPHMCIUQTMI-UHFFFAOYSA-N
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Description

Methyl 4-isobutyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is an ester derivative of benzoic acid, characterized by the presence of a methyl group and an isobutyryl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the isobutyryl and methyl groups.

    Ethyl 4-isobutyryl-3-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-isobutyryl-3-methylbenzoic acid: The parent acid form of the compound

Uniqueness: Methyl 4-isobutyryl-3-methylbenzoate is unique due to the presence of both an isobutyryl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-methyl-4-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3

InChI Key

FZDMPHMCIUQTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C

Origin of Product

United States

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